(2Z)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
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Overview
Description
The compound (2Z)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a complex organic molecule that features a combination of pyrazole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 3-ethoxybenzaldehyde, phenylhydrazine, and 2-aminobenzamide. The synthesis can be broken down into the following steps:
Formation of the pyrazole ring: This involves the reaction of 3-ethoxybenzaldehyde with phenylhydrazine under acidic conditions to form 3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazole.
Formation of the quinazoline ring: 2-aminobenzamide undergoes cyclization to form 4-oxo-3,4-dihydroquinazoline.
Coupling reaction: The final step involves the coupling of the pyrazole and quinazoline derivatives through a Knoevenagel condensation reaction with malononitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust reaction conditions to ensure scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole or quinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it a valuable lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (2Z)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile stands out due to its unique combination of pyrazole and quinazoline moieties. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H21N5O2 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(Z)-3-[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C28H21N5O2/c1-2-35-23-12-8-9-19(16-23)26-21(18-33(32-26)22-10-4-3-5-11-22)15-20(17-29)27-30-25-14-7-6-13-24(25)28(34)31-27/h3-16,18H,2H2,1H3,(H,30,31,34)/b20-15- |
InChI Key |
OPWCBPRBQQHSFY-HKWRFOASSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4C(=O)N3)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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